6,13-Dihydro-6,13-[1,2]benzenopentacene 6,13-Dihydro-6,13-[1,2]benzenopentacene
Brand Name: Vulcanchem
CAS No.: 16783-54-3
VCID: VC20997567
InChI: InChI=1S/C28H18/c1-2-8-18-14-24-23(13-17(18)7-1)27-21-11-5-6-12-22(21)28(24)26-16-20-10-4-3-9-19(20)15-25(26)27/h1-16,27-28H
SMILES: C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46
Molecular Formula: C28H18
Molecular Weight: 354.4 g/mol

6,13-Dihydro-6,13-[1,2]benzenopentacene

CAS No.: 16783-54-3

Cat. No.: VC20997567

Molecular Formula: C28H18

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

6,13-Dihydro-6,13-[1,2]benzenopentacene - 16783-54-3

Specification

CAS No. 16783-54-3
Molecular Formula C28H18
Molecular Weight 354.4 g/mol
IUPAC Name heptacyclo[10.10.6.02,11.04,9.013,22.015,20.023,28]octacosa-2,4,6,8,10,13,15,17,19,21,23,25,27-tridecaene
Standard InChI InChI=1S/C28H18/c1-2-8-18-14-24-23(13-17(18)7-1)27-21-11-5-6-12-22(21)28(24)26-16-20-10-4-3-9-19(20)15-25(26)27/h1-16,27-28H
Standard InChI Key AKFNFEBGXSOQQJ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46
Canonical SMILES C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC7=CC=CC=C7C=C46

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator